Fmoc-DL-buthioninesulfoximine

Peptide Synthesis Orthogonal Protecting Groups Solid-Phase Chemistry

Fmoc-DL-buthioninesulfoximine is the definitive reagent for incorporating the BSO warhead into peptides via Fmoc/tBu SPPS. Its base-labile Fmoc group ensures precise, stepwise chain assembly, while remaining acid-stable during final cleavage—a critical advantage over unprotected BSO or Boc analogs. This orthogonal protection is essential for creating targeted peptide-BSO conjugates, prodrugs, and combinatorial libraries without synthetic failure. Choose this grade for reliable GSH-depletion studies.

Molecular Formula C23H28N2O5S
Molecular Weight 444.5 g/mol
CAS No. 1396987-76-0
Cat. No. B1390391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-buthioninesulfoximine
CAS1396987-76-0
Molecular FormulaC23H28N2O5S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27)
InChIKeyCXROORFJJGVDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-buthioninesulfoximine (CAS 1396987-76-0): An Overview for Research Procurement


Fmoc-DL-buthioninesulfoximine (CAS 1396987-76-0) is an Fmoc-protected derivative of buthionine sulfoximine (BSO), a well-characterized sulfoximine class inhibitor. The compound features a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino moiety . The parent BSO scaffold functions as a potent, irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis, thereby depleting intracellular GSH levels [1]. The Fmoc modification confers key advantages for orthogonal synthesis strategies, distinguishing it from unprotected BSO or alternative protected analogs in specific research and development contexts .

Why Unprotected BSO or Alternative Protecting Groups Cannot Substitute for Fmoc-DL-buthioninesulfoximine in Orthogonal Peptide Synthesis and Controlled Drug Delivery


While buthionine sulfoximine (BSO) and its stereoisomers (e.g., L-BSO, CAS 83730-53-4) are potent γ-GCS inhibitors with well-documented IC50 values , they lack the orthogonal protection necessary for site-specific incorporation into complex peptides or for use in acid-sensitive synthetic pathways. The Fmoc group in Fmoc-DL-buthioninesulfoximine is stable under acidic conditions but is rapidly cleaved by mild bases such as piperidine, enabling its use as a temporary protecting group in solid-phase peptide synthesis (SPPS) workflows [1]. In contrast, Boc-protected analogs (e.g., Boc-DL-buthioninesulfoximine, CAS 128377-41-3) require strong acids like trifluoroacetic acid (TFA) for deprotection, which can cleave acid-labile side-chain protecting groups or damage sensitive peptide sequences [2]. Furthermore, unprotected BSO cannot be directly incorporated into synthetic peptides without risking undesired side reactions at the α-amino group. Therefore, the selection of Fmoc-DL-buthioninesulfoximine over generic BSO or Boc-protected versions is mandated by the specific chemical requirements of Fmoc/tBu SPPS and other orthogonal synthesis strategies, where precise, sequence-controlled incorporation and mild deprotection conditions are paramount.

Fmoc-DL-buthioninesulfoximine: A Quantitative Comparative Analysis for Informed Procurement


Orthogonal Deprotection Compatibility: Fmoc vs. Boc Protection Strategies in Solid-Phase Synthesis

Fmoc-DL-buthioninesulfoximine is compatible with the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The Fmoc group is base-labile, enabling deprotection with 20% piperidine in DMF, while remaining completely stable to the acidic conditions (e.g., TFA) used for global side-chain deprotection and resin cleavage [1]. This is in stark contrast to Boc-protected BSO (Boc-DL-buthioninesulfoximine), which requires acidic deprotection, making it incompatible with acid-labile side-chain protecting groups commonly employed in modern SPPS [2].

Peptide Synthesis Orthogonal Protecting Groups Solid-Phase Chemistry

Comparative Biological Potency of Parent BSO Scaffold Against γ-Glutamylcysteine Synthetase (γ-GCS)

While Fmoc-DL-buthioninesulfoximine is a protected precursor, its biological activity derives entirely from the parent buthionine sulfoximine (BSO) scaffold after deprotection. The potency of BSO as a γ-GCS inhibitor is well-established. L-Buthionine-(S,R)-sulfoximine exhibits IC50 values of 1.9 µM in melanoma, 8.6 µM in breast cancer, and 29 µM in ovarian cancer cell lines [1]. Furthermore, BSO is significantly more potent than other sulfoximines: it inhibits γ-GCS approximately 20 times more effectively than prothionine sulfoximine and at least 100 times more effectively than methionine sulfoximine .

Glutathione Metabolism Enzyme Inhibition Oxidative Stress

Functional Impact of GSH Depletion: In Vitro Efficacy of Deprotected BSO

Treatment with 50 µM L-buthionine-(S,R)-sulfoximine (the active deprotected form of Fmoc-DL-buthioninesulfoximine) for 48 hours resulted in a 95% reduction in glutathione (GSH) levels and a 60% reduction in glutathione S-transferase (GST) enzyme activity in ZAZ and M14 melanoma cell lines [1]. This potent GSH depletion is the primary functional endpoint for applications in chemosensitization and oxidative stress research.

Cellular GSH Depletion Melanoma Chemosensitization

In Vivo Validation of GSH Depletion: A Benchmark for Functional Efficacy

The ability of the parent BSO compound to deplete GSH in vivo is well-documented. Continuous intravenous infusion of D,L-Buthionine-(S,R)-sulfoximine at 300-600 mg/kg/day in mice bearing HT1080 xenografts produced a >95% reduction in GSH levels within the tumor tissue and a 60% reduction in plasma GSH levels [1]. Additionally, in a developmental model, oral administration of 20 mM BSO to pregnant mice reduced GSH concentrations in fetuses by 70% compared to untreated controls [2].

In Vivo Pharmacology GSH Depletion Pharmacodynamics

High-Value Research Applications for Fmoc-DL-buthioninesulfoximine (CAS 1396987-76-0)


Solid-Phase Synthesis of GSH-Depleting Peptide Therapeutics and Conjugates

Fmoc-DL-buthioninesulfoximine is the definitive reagent for incorporating the BSO warhead into synthetic peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS). Its base-labile Fmoc group allows for precise, stepwise addition to a growing peptide chain on a resin, while remaining completely stable to the acidic conditions used for final cleavage and global deprotection [1]. This enables the creation of targeted peptide-BSO conjugates, such as cell-penetrating peptide (CPP)-BSO fusions or BSO-containing epitopes for vaccine development. The orthogonal protection is non-negotiable for this application; substituting with unprotected BSO or a Boc-protected analog would lead to synthetic failure or off-target reactions, respectively [2].

Development of Acid-Sensitive BSO Prodrugs for Targeted Cancer Therapy

The Fmoc group's stability in acidic environments makes Fmoc-DL-buthioninesulfoximine an ideal starting material for designing prodrugs that require pH-sensitive or enzyme-cleavable linkers stable to acidic conditions. The deprotected BSO moiety is a proven chemosensitizer, capable of depleting >95% of intracellular GSH and reversing resistance to agents like cisplatin and melphalan [1]. Researchers can leverage the Fmoc-protected precursor to conjugate BSO to tumor-targeting ligands or nanoparticle formulations via acid-stable linkers, ensuring the warhead remains intact during synthesis and initial circulation, only releasing active BSO upon reaching the target tissue or intracellular compartment.

Synthesis of Orthogonally Protected Building Blocks for Combinatorial Chemistry

Fmoc-DL-buthioninesulfoximine serves as a versatile, orthogonally protected amino acid building block for combinatorial library synthesis. The Fmoc group can be selectively deprotected to reveal the free amine for further functionalization (e.g., coupling to another amino acid, biotin, or a fluorescent tag), while the sulfoximine moiety and the carboxylic acid remain protected or available for other orthogonal reactions. This enables the generation of diverse BSO derivatives for structure-activity relationship (SAR) studies or high-throughput screening, a process that would be significantly hampered by the lack of orthogonal protection in the parent BSO compound [1].

Investigation of Fmoc-Derived Self-Assembly and Hydrogel Formation

Beyond its role as a protected precursor, the Fmoc group itself can drive self-assembly in aqueous environments through π-π stacking and hydrophobic interactions. This property has been exploited to create Fmoc-peptide-based supramolecular hydrogels for drug delivery and tissue engineering [1]. Fmoc-DL-buthioninesulfoximine could be investigated as a novel building block for such materials, potentially forming hydrogels that release active BSO in response to specific stimuli (e.g., enzymatic cleavage of the Fmoc group or reduction of disulfide bonds). This represents a unique, higher-order application that is not possible with unprotected BSO or other protected analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-DL-buthioninesulfoximine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.